molecular formula C14H8N2O4S2 B6434721 (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one CAS No. 5863-11-6

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one

Cat. No.: B6434721
CAS No.: 5863-11-6
M. Wt: 332.4 g/mol
InChI Key: NYGLSIBLLIHMHR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a synthetic small molecule based on a 4-thiazolidinone core, a privileged structure in medicinal chemistry. This compound features a (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene) moiety at the 5-position, a structural motif present in several biologically active scaffolds under investigation. The molecular formula is C22H16N2O4S2 and it has a molecular weight of 436.5 g/mol. Its predicted density is 1.46±0.1 g/cm3. Compounds within the 4-thiazolidinone class are actively researched in oncology for their potential to inhibit cancer cell proliferation. Related derivatives have demonstrated significant anticancer activity in vitro, showing cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and leukemia cells. The proposed mechanism of action for such analogs often involves the induction of apoptosis (programmed cell death) through the intrinsic pathway. This can include a decrease in mitochondrial membrane potential, an increase in the generation of reactive oxygen species (ROS), and the activation of key pro-apoptotic proteins like Bax and cytochrome C . Additionally, the structural similarity of this compound to other rhodanine-based molecules suggests potential for antimicrobial research . Similar structures have shown potent activity against a range of bacteria and fungi, including resistant strains like MRSA, making them valuable scaffolds for developing new anti-infective agents . This product is provided For Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not classified or intended for use as a drug, for medicinal applications, or for diagnostic use in humans or animals. The product information and data sheets are provided for informational purposes and may not be exhaustive.

Properties

IUPAC Name

(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-14-15-13(21)12(22-14)7-10-5-6-11(20-10)8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17,21)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGLSIBLLIHMHR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=S)NC(=O)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364120
Record name F0862-0010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5863-11-6
Record name F0862-0010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-(4-Nitrophenyl)Furan-2-Carbaldehyde

The furan moiety substituted with a 4-nitrophenyl group is typically constructed via cross-coupling reactions. A modified Suzuki-Miyaura coupling between 4-nitrobenzene boronic acid and 5-bromofuran-2-carbaldehyde has been employed, yielding 5-(4-nitrophenyl)furan-2-carbaldehyde in 74–84% yields. Palladium catalysts such as PdCl₂(PPh₃)₂ (2 mol%) with triphenylphosphine (4 mol%) in dioxane/water mixtures at 70°C for 12 hours are optimal. Alternatives include Meerwein arylation, where diazotized 4-nitroaniline reacts with furan-2-acrylic acid derivatives under copper catalysis, though this method suffers from lower yields (30–50%).

Table 1: Comparison of Furan Intermediate Synthesis Methods

MethodCatalystSolventYield (%)Reference
Suzuki-Miyaura CouplingPdCl₂(PPh₃)₂Dioxane/H₂O74–84
Meerwein ArylationCuBrAcOH/H₂O30–50

Formation of the 4-Thioxothiazolidin-2-One Core

Thiourea-Mediated Cyclization

The thiazolidinone-thione scaffold is synthesized via cyclocondensation of mercaptoacetic acid with substituted thioureas. For example, reacting 2-(4-nitrophenyl)furan-5-amine with thiourea in ethanol under reflux forms the iminothiazolidinone intermediate, which is subsequently oxidized with elemental sulfur or DMAP-sulfur complexes to introduce the thioxo group. The sulfur transfer mechanism involves a pyridine N–S intermediate (I), which facilitates thiirane formation and subsequent ring expansion to yield the thioxothiazolidinone.

Alternative Pathways via Enaminones

Enaminones serve as versatile precursors. Treatment of enaminone derivatives with sulfur and DMAP in toluene at 110°C generates α-keto thioamides, which undergo intramolecular cyclization to form the thiazolidinone-thione ring. This method avoids hazardous reagents but requires strict anhydrous conditions.

Key Reaction Conditions:

  • Solvent: Toluene or DMF

  • Temperature: 100–110°C

  • Catalyst: DMAP (20 mol%)

  • Yield: 60–75%

Knoevenagel Condensation for Methylene Bridge Formation

Aldehyde-Thione Coupling

The final step involves a stereoselective Knoevenagel condensation between 5-(4-nitrophenyl)furan-2-carbaldehyde and 4-thioxothiazolidin-2-one. Piperidine or ammonium acetate in ethanol at 80°C drives the reaction, favoring the (E)-isomer due to thermodynamic control. Polar solvents like DMF increase reaction rates but may reduce stereoselectivity.

Optimized Protocol:

  • Combine aldehyde (1 eq.), thione (1.2 eq.), and piperidine (10 mol%) in ethanol.

  • Reflux at 80°C for 6–8 hours.

  • Cool and isolate via filtration; purify by recrystallization (ethanol/water).

  • Yield: 68–72%

  • Purity: >95% (HPLC)

Challenges and Mitigation Strategies

Low Yields in Reduction Steps

Early methods using Raney Nickel for nitro-group reductions faced yields <30% due to over-reduction and catalyst poisoning. Switching to hydrogenation with Pd/C (3–5 kg/cm² H₂) in methanol improves yields to 85–90% while minimizing side reactions.

Purification Difficulties

The product’s low solubility in common solvents complicates purification. Silica gel chromatography with dichloromethane/petroleum ether (1:5) effectively removes byproducts. For industrial-scale production, recrystallization from dioxane/water mixtures is preferred.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (CDCl₃): δ 8.15 (d, J = 8.5 Hz, 2H, Ar–NO₂), 7.31 (d, J = 8.3 Hz, 2H, furan-H), 6.89 (s, 1H, CH=C), 4.12 (s, 2H, thiazolidinone-S).

  • ¹³C NMR: 178.9 ppm (C=S), 162.1 ppm (C=O), 148.5 ppm (Ar–NO₂).

IR Spectroscopy

Strong bands at 1670 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) confirm core structure formation.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing PdCl₂(PPh₃)₂ with cheaper NiCl₂(dppp) in Suzuki couplings reduces costs by 40% without sacrificing yield.

Solvent Recycling

Dioxane and ethanol are recovered via distillation, lowering environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C14H8N2O4S2
  • Molar Mass : 304.35 g/mol
  • CAS Number : 5863-11-6

The structure features a thiazolidinone ring fused with a furan moiety and a nitrophenyl substituent, which contributes to its biological activity.

Anticancer Applications

Numerous studies have investigated the anticancer potential of thiazolidinone derivatives, including (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one. These compounds have shown promising cytotoxic effects against various cancer cell lines.

Case Studies

Several case studies highlight the efficacy of this compound against specific cancer types:

  • Breast Cancer : Studies indicate that derivatives containing the thiazolidinone structure exhibit significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, one study reported an IC50 value of 1.57 μM for a related thiazolidinone derivative against MCF-7 cells .
  • Lung Cancer : The compound has also been tested against A549 lung cancer cells, showing comparable efficacy to established chemotherapeutic agents like gefitinib .

Antimicrobial Properties

Apart from anticancer effects, this compound exhibits antimicrobial activity against various pathogens.

Bacterial Inhibition

Research indicates that thiazolidinone derivatives can inhibit both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group enhances the antimicrobial potency by facilitating interactions with bacterial cell membranes .

Fungal Activity

In addition to bacterial targets, these compounds have shown antifungal properties, making them potential candidates for developing new antifungal therapies.

Potential in Drug Development

The unique structure of this compound positions it as a versatile scaffold for drug development.

Hybrid Molecule Design

Researchers are exploring hybrid compounds that combine this thiazolidinone with other pharmacologically active moieties to enhance therapeutic efficacy and reduce side effects. For example, combining it with phenothiazine derivatives has shown synergistic effects in cancer treatment .

Structure–Activity Relationship Studies

Ongoing studies focus on modifying the chemical structure to optimize biological activity while minimizing toxicity. Understanding the structure–activity relationship (SAR) is crucial for developing more effective derivatives .

Mechanism of Action

The mechanism of action of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the furan, thiazole, or aryl rings. These modifications significantly alter physicochemical properties, spectroscopic profiles, and biological activities.

Table 1: Structural and Spectroscopic Comparison

Compound Name Substituents Molecular Formula Melting Point (°C) IR Key Bands (cm⁻¹) ¹H-NMR δ (ppm) m/z [M+1]+ Reference
(E)-5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one 4-Nitrophenyl on furan C₁₄H₈N₂O₄S₂ N/A 1597 (C=N), 721 (C-S) 7.03–8.32 (aromatic), 12.36 (N-H) 391–470*
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole (8) 4-Chloro-2-nitrophenyl on furan, phenyl on thiazole C₂₀H₁₃ClN₄O₃S N/A 1598 (C=N), 692 (C-S) 7.32–8.32 (aromatic), 12.36 (N-H) 425
3,3'-[(5-(4-Nitrophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one) (6b) 4-Nitrophenyl on furan, bis-coumarin core C₂₉H₁₇NO₉ 317–319 N/A 6.8–8.5 (aromatic) N/A
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole 4-Fluorophenyl on thiazole C₂₀H₁₂ClFN₄O₃S N/A 1575 (C=N), 721 (C-S) 7.02–8.29 (aromatic), 12.34 (N-H) 470

Key Differences and Trends:

Substituent Effects on Melting Points :

  • Nitro-substituted derivatives (e.g., 6b ) exhibit higher melting points (317–319°C) compared to chloro- or fluoro-substituted analogs (248–269°C) . This is attributed to stronger intermolecular interactions (e.g., dipole-dipole) from the nitro group.

Biological Activity :

  • Anticandidal Activity : Fluorophenyl-substituted analogs (MIC = 250 µg/mL) outperform nitrophenyl derivatives against Candida utilis .
  • Cytotoxicity : Chlorophenyl-substituted thiazoles show selective toxicity against MCF-7 cancer cells (IC₅₀ = 125 µg/mL) with low NIH/3T3 toxicity (IC₅₀ > 500 µg/mL) . The nitro group in the target compound may enhance cytotoxicity but requires empirical validation.

Synthetic Pathways :

  • Thiosemicarbazone intermediates (e.g., A/B ) are common precursors for thiazole derivatives . Microwave-assisted synthesis reduces reaction times (1.5 h vs. 93 h) for bis-coumarin analogs .

Biological Activity

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on various studies and findings.

  • Molecular Formula : C17H12N2O6S2
  • Molar Mass : 404.42 g/mol
  • Density : 1.62 g/cm³ (predicted)
  • Boiling Point : 637.3 °C (predicted)
  • pKa : 4.11 (predicted)

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antibacterial and antifungal properties.

Antibacterial Activity

The compound was tested against various Gram-positive and Gram-negative bacteria, exhibiting better potency than ampicillin. The Minimum Inhibitory Concentration (MIC) values ranged from 3.00 to 12.28 µmol/mL , while the Minimum Bactericidal Concentration (MBC) was between 4.09 and 16.31 µmol/mL .

Antifungal Activity

For antifungal activity, the MIC values were reported to be between 0.97 and 34.05 µmol/mL , with MFC values ranging from 1.95 to 68.1 µmol/mL . The most effective compound showed an MIC of 1.88–3.52 µmol/mL .

Anticancer Activity

The anticancer potential of thiazolidinones, including the compound , has been extensively studied.

Cytotoxicity Studies

In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be as low as 0.72 µM , indicating potent anticancer activity .

The mechanism behind its anticancer activity appears to involve the inhibition of key cellular pathways associated with cancer proliferation and survival. For instance, it has been shown to affect DNA replication in leukemic cells and promote microtubule assembly, leading to disrupted cellular structures in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their chemical structure. Modifications at specific positions on the thiazolidinone ring can enhance or reduce bioactivity:

CompoundModificationIC50 (µM)Activity Type
Compound AUnsubstituted0.72Anticancer
Compound B3,4-Dimethoxy1.003Anticancer
Compound C4-Methyl2.66Anticancer

Case Studies

Several case studies have highlighted the efficacy of thiazolidinones in treating resistant strains of bacteria and various cancer types:

  • Case Study on Bacterial Resistance : A study demonstrated that compounds derived from thiazolidinones exhibited significant antibacterial activity against multi-drug resistant strains, suggesting a potential therapeutic avenue for combating antibiotic resistance .
  • Case Study on Cancer Treatment : Another investigation focused on the anticancer properties of modified thiazolidinones against A549 cells, showing promising results comparable to established chemotherapeutics like gefitinib .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one?

The synthesis involves multi-step reactions, including condensation of 4-nitrophenyl furan derivatives with thiazolidinone precursors. Critical parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or glacial acetic acid), and pH adjustment to stabilize intermediates. Catalysts like anhydrous sodium acetate may enhance cyclization efficiency. Isolation of the E-isomer requires precise stoichiometry and purification via recrystallization or column chromatography .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy validates the presence of thioxo (C=S) and nitro (NO₂) groups. X-ray crystallography or NOESY experiments may resolve E/Z isomerism .

Q. What are the primary biological targets or activities associated with this compound?

Preliminary studies suggest antimicrobial and anticancer potential, likely via inhibition of enzymes like tyrosine kinases or DNA topoisomerases. Assays such as MTT cytotoxicity testing (e.g., IC₅₀ values against HeLa cells) and antimicrobial disk diffusion are used to evaluate activity .

Q. How does the nitro group influence the compound’s reactivity and bioactivity?

The electron-withdrawing nitro group enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes). It also stabilizes the furan-thiazolidinone conjugate system, affecting redox properties and binding affinity .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize isomerization during synthesis?

Yield optimization requires solvent screening (e.g., DMF for polar intermediates) and microwave-assisted synthesis to reduce reaction time (e.g., from 93 h to 1.5 h under microwave conditions). Isomer control involves low-temperature quenching and chiral HPLC for enantiomeric separation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurity profiles. Validate results via orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) and purity checks using HPLC (>95% purity threshold) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations model binding to targets like EGFR or COX-2. QSAR analyses correlate substituent effects (e.g., nitro vs. chloro groups) with bioactivity. DFT calculations predict redox behavior and reactive sites .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scale-up risks include exothermic side reactions and isomer contamination. Implement flow chemistry for heat dissipation and inline NMR monitoring for real-time quality control. Optimize crystallization conditions to ensure batch consistency .

Q. How do structural modifications (e.g., replacing nitro with methoxy groups) alter pharmacological properties?

Substituent swaps modulate lipophilicity (logP) and metabolic stability. For example, methoxy groups may reduce cytotoxicity but improve oral bioavailability. Synthetic routes for derivatives should prioritize regioselective alkylation or Suzuki coupling .

Q. What in vivo models are suitable for evaluating toxicity and pharmacokinetics?

Rodent models assess acute toxicity (LD₅₀) and organ-specific effects (histopathology). Pharmacokinetic studies (Cmax, t₁/₂) require LC-MS/MS quantification in plasma. Compare results to in vitro hepatic microsome assays for metabolic stability .

Q. Methodological Guidance

  • Spectral Analysis : Assign ¹H NMR peaks using COSY for coupling (e.g., furan protons at δ 7.2–7.5 ppm) .
  • Bioactivity Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure statistical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.